

# ZINC13466751: A Chemical Probe for Interrogating HIF-1 $\alpha$ Biology

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## Compound of Interest

Compound Name: ZINC13466751

Cat. No.: B15578741

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## Abstract

Hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ) is a master transcriptional regulator of the cellular response to low oxygen environments. Its dysregulation is implicated in various pathologies, including cancer, ischemia, and chronic inflammation, making it a critical target for therapeutic development. **ZINC13466751** has been identified as a potent small molecule inhibitor of the protein-protein interaction (PPI) between HIF-1 $\alpha$  and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key step in the oxygen-dependent degradation of HIF-1 $\alpha$ . By disrupting this interaction, **ZINC13466751** stabilizes HIF-1 $\alpha$ , leading to the activation of downstream hypoxic signaling pathways. This document provides detailed application notes and experimental protocols for utilizing **ZINC13466751** as a chemical probe to explore HIF-1 $\alpha$  biology. It is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction

Under normoxic conditions, the  $\alpha$ -subunit of HIF-1 is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification facilitates its recognition by the VHL E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a cofactor for PHD enzymes prevents HIF-1 $\alpha$  hydroxylation, causing its stabilization, nuclear translocation, and dimerization with the constitutively expressed HIF-1 $\beta$  subunit. The active HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating

the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).

**ZINC13466751** was discovered through a combination of shape-based virtual screening and cascade docking, and identified as an inhibitor of the HIF-1 $\alpha$ /VHL interaction.<sup>[1][2]</sup> This mode of action provides a valuable tool for studying the consequences of HIF-1 $\alpha$  stabilization in various cellular contexts.

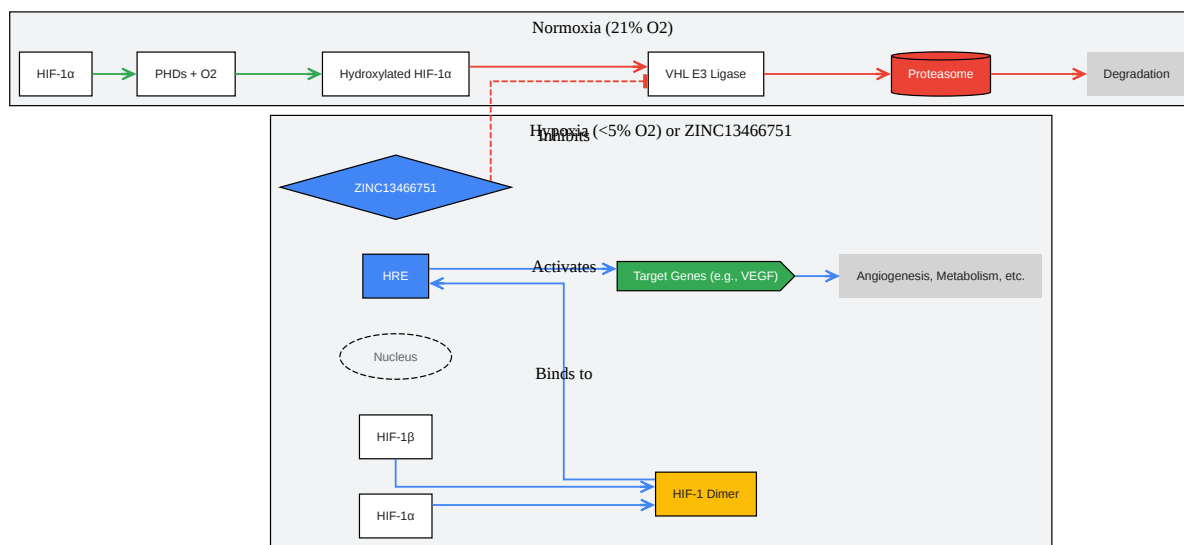
## Data Presentation

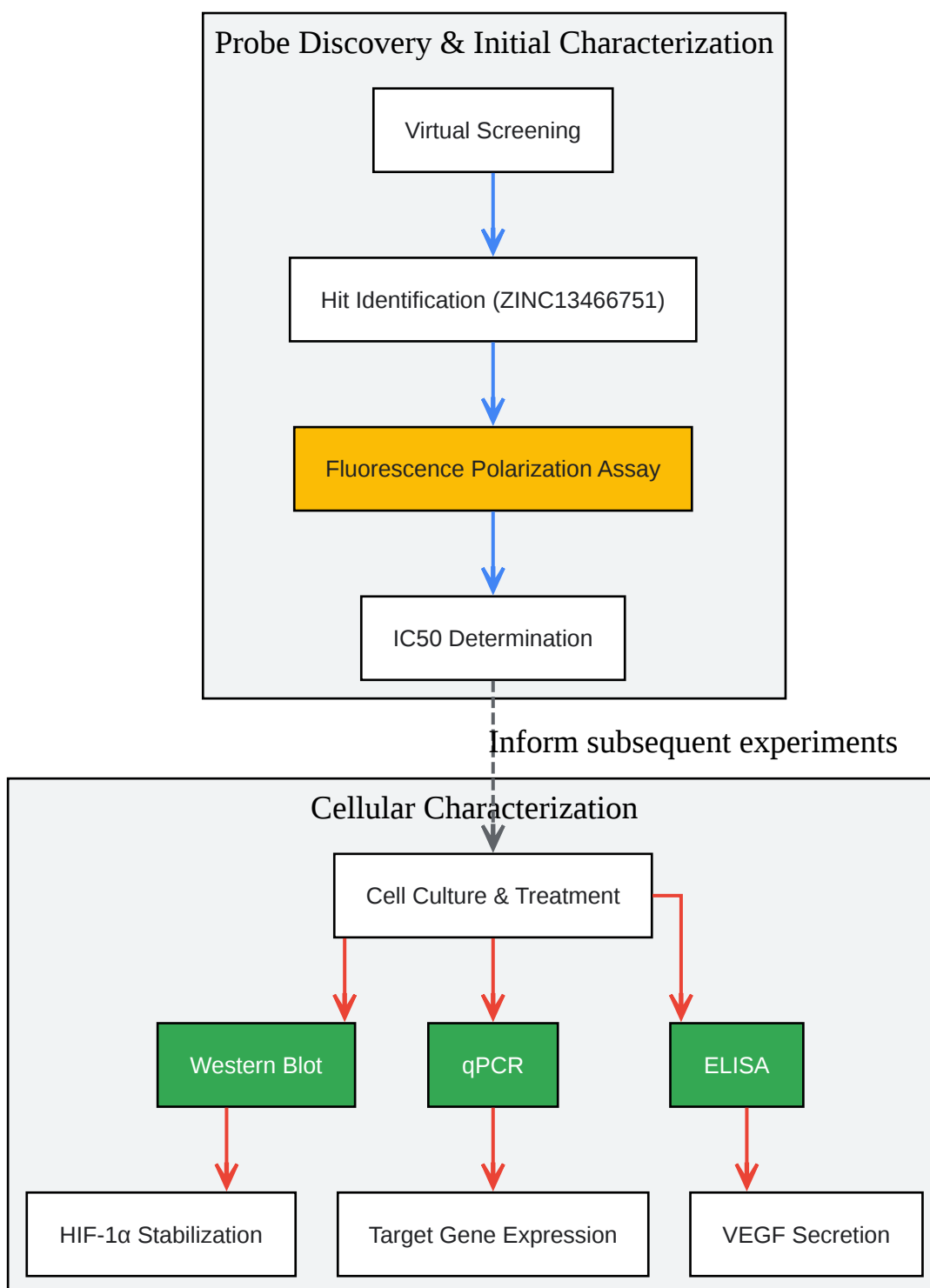
The primary quantitative data available for **ZINC13466751** is its inhibitory concentration (IC<sub>50</sub>) for the disruption of the HIF-1 $\alpha$ /VHL protein-protein interaction.

Compound	Target	Assay Type	IC <sub>50</sub> ( $\mu$ M)	Reference
ZINC13466751	HIF-1 $\alpha$ /VHL PPI	Fluorescence Polarization	2.0 $\pm$ 0.14	<sup>[1][2]</sup>

## Signaling Pathway and Experimental Workflow

To understand the mechanism of action of **ZINC13466751** and the general workflow for its characterization, the following diagrams are provided.





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## References

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- 2. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
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